N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride
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Overview
Description
N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with guanidine hydrochloride under specific conditions. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with guanidine hydrochloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between pyrazine-2-carboxylic acid and guanidine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core structure.
3-aminopyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
N-phenylpyrazine-2-carboxamide: Known for its antimycobacterial activity.
Properties
Molecular Formula |
C6H8ClN5O |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H7N5O.ClH/c7-6(8)11-5(12)4-3-9-1-2-10-4;/h1-3H,(H4,7,8,11,12);1H |
InChI Key |
XBFMUSAOJUCOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N=C(N)N.Cl |
Origin of Product |
United States |
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